molecular formula C24H16N2O2 B2716077 2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 102542-91-6

2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2716077
CAS No.: 102542-91-6
M. Wt: 364.404
InChI Key: UMEHSDPQIIVTNJ-UHFFFAOYSA-N
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Description

2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Future Directions

Given the lack of specific information on this compound, future research could focus on its synthesis, characterization, and evaluation of its potential biological activities. The presence of the isoquinoline core and the phenylamino group suggests that it could have interesting biological properties that are worth exploring .

Mechanism of Action

Mode of Action

The exact mode of action of 2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by This compound Given the complexity of the molecule, it is plausible that it could interact with multiple pathways, leading to a variety of downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of This compound ’s action are currently unknown. The compound’s effects would depend on its specific targets and the nature of its interactions with these targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of This compound . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and carries out its functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step reactions starting from readily available benzene derivatives. One common method involves the cyclization of benzamides with appropriate substituents under acidic or basic conditions . The reaction conditions often require the use of catalysts such as transition metals or strong acids/bases to facilitate the formation of the isoquinoline core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, strong acids/bases, and oxidizing/reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives such as:

Uniqueness

What sets 2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione apart is its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

6-anilino-2-phenylbenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O2/c27-23-19-13-7-12-18-21(25-16-8-3-1-4-9-16)15-14-20(22(18)19)24(28)26(23)17-10-5-2-6-11-17/h1-15,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEHSDPQIIVTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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